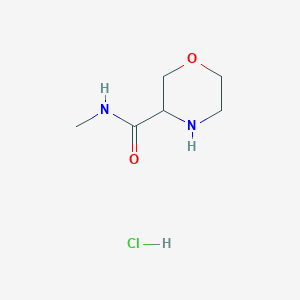
N-Methylmorpholine-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methylmorpholine-3-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2247102-26-5 . It has a molecular weight of 180.63 .
Molecular Structure Analysis
The InChI code for “N-Methylmorpholine-3-carboxamide;hydrochloride” is 1S/C6H12N2O2.ClH/c1-7-6 (9)5-4-10-3-2-8-5;/h5,8H,2-4H2,1H3, (H,7,9);1H .Chemical Reactions Analysis
N-Methylmorpholine is used as a base catalyst for the generation of polyurethanes and other reactions . It is also the precursor to N-methylmorpholine N-oxide, a commercially important oxidant .Scientific Research Applications
Lyocell Fiber Production
N-Methylmorpholine-N-oxide (NMMO) is employed as a solvent in the Lyocell process for producing fibers from cellulose. This process ideally avoids chemical modifications to the pulp or solvent. However, side reactions involving NMMO can lead to byproducts that affect the quality and safety of the fibers, including their color and thermal stability. Understanding these reactions is crucial for optimizing the production process and designing effective stabilizers for the Lyocell system (Rosenau, Potthast, Sixta, & Kosma, 2001).
Crystallography and Molecular Structure
The crystal structure of N-Methylmorpholine betaine hydrochloride and its inclusion compounds, such as with acetonitrile, reveals insights into hydrogen bonding and molecular interactions. These studies are fundamental for understanding the properties of molecular compounds and designing materials with desired characteristics (Dega‐Szafran et al., 2002).
Environmental Remediation
N-Methylmorpholine derivatives have been explored for environmental applications, such as the adsorption of pollutants from water. Modified hydrochars with N-Methylmorpholine functionalities demonstrate significant efficiency in capturing methylene blue and copper ions from aqueous solutions, showcasing the potential for wastewater treatment technologies (Li et al., 2019).
Antimicrobial Agents
Derivatives of N-Methylmorpholine have been synthesized with antimicrobial properties. These compounds, including amide derivatives of pyranone, exhibit significant activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).
Drug Discovery and Pharmacokinetics
N-Methylmorpholine components have been involved in the study of drug metabolism, particularly in the context of HIV integrase inhibitors. These studies contribute to the understanding of drug disposition and the development of more effective therapeutic agents (Monteagudo et al., 2007).
Safety and Hazards
The safety information for “N-Methylmorpholine-3-carboxamide;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-methylmorpholine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(9)5-4-10-3-2-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXYWCVLXAKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1COCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylmorpholine-3-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)
![methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2755133.png)
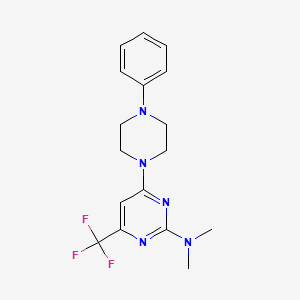
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2755135.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)

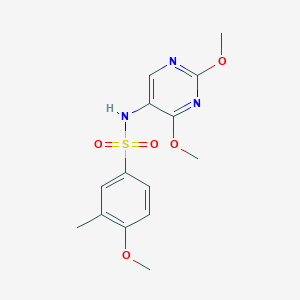

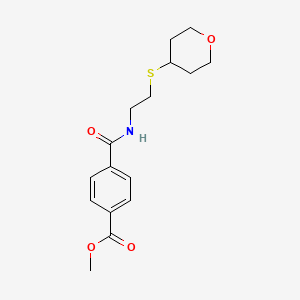
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)
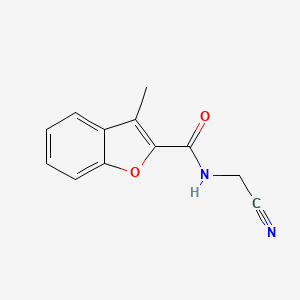
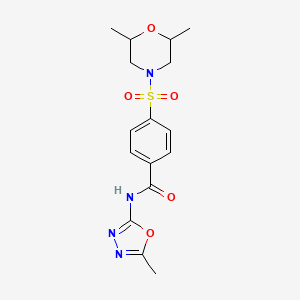
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-butoxyphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2755155.png)